molecular formula C18H12ClN3OS2 B11524723 (2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11524723
M. Wt: 385.9 g/mol
InChI Key: AEPLAZVHJJBWOT-ICFOKQHNSA-N
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Description

2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of at least one atom other than carbon within their ring structure. The compound features both benzothiazole and benzimidazole moieties, which are known for their significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step reactions. One common approach is the condensation of 5-chloro-3-ethyl-1,3-benzothiazol-2-amine with a suitable thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also incorporate green chemistry principles, such as the use of non-toxic solvents and energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH levels. For instance, oxidation reactions may need acidic or basic conditions depending on the desired product .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, thereby affecting various biochemical pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation[7][7].

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methyl-3(2H)-benzothiazolone
  • 2-aminobenzothiazole
  • 1,3-benzothiazol-2-amine

Uniqueness

What sets 2-[5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-yliden][1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one apart is its unique combination of benzothiazole and benzimidazole rings, which confer a broad spectrum of biological activities. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H12ClN3OS2

Molecular Weight

385.9 g/mol

IUPAC Name

(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C18H12ClN3OS2/c1-2-21-13-9-10(19)7-8-14(13)24-17(21)15-16(23)22-12-6-4-3-5-11(12)20-18(22)25-15/h3-9H,2H2,1H3/b17-15-

InChI Key

AEPLAZVHJJBWOT-ICFOKQHNSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)Cl)S/C1=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)SC1=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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